![molecular formula C12H15N3 B6320406 1-(3-Phenylpropyl)-1H-pyrazol-3-amine CAS No. 1183855-80-2](/img/structure/B6320406.png)
1-(3-Phenylpropyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and conditions for each reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like acidity/basicity, reactivity, and stability .Scientific Research Applications
Synthesis of Heterocyclic Compounds
A significant application of 1-(3-Phenylpropyl)-1H-pyrazol-3-amine and related compounds is in the synthesis of novel heterocyclic compounds, which are crucial in medicinal chemistry. For instance, Yu et al. (2013) developed an efficient one-pot, three-component synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries. This method is highly efficient, environmentally benign, and suitable for large-scale synthesis, making these compounds promising candidates for drug discovery (Yu et al., 2013).
Catalyst-Free Synthesis
Research by Rahmati and Khalesi (2012) described a catalyst-free synthesis of fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines in water, showcasing the versatility of these compounds in creating complex molecular architectures without the need for external catalysts. This method emphasizes the environmental and procedural advantages of using water as a solvent and simplifies the synthesis process (Rahmati & Khalesi, 2012).
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has been a subject of interest. Farghaly and El-Kashef (2005) synthesized pyrazoles and pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines, finding that several derivatives exhibited antibacterial and antifungal activities. This research underscores the potential of these compounds in developing new antimicrobial agents (Farghaly & El-Kashef, 2005).
Theoretical and Experimental Studies
Shukla et al. (2015) conducted electronic structure calculations and vibrational assignments on 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound related to 1-(3-Phenylpropyl)-1H-pyrazol-3-amine. Their findings, obtained through both Hartree Fock and density functional theory methods, provide insights into the chemical reactivity and charge transfer mechanisms within these molecules, contributing to our understanding of their potential applications (Shukla et al., 2015).
Green Chemistry Applications
Noruzian et al. (2019) demonstrated a green, catalyst-free synthesis of 1H-furo[2,3-c]pyrazole-4-amines via a one-pot, four-component reaction in water. This work highlights the move towards more environmentally friendly synthetic methods in the chemical research community, using water as a solvent and avoiding additional catalysts or harsh conditions (Noruzian et al., 2019).
Mechanism of Action
Target of Action
Related compounds such as 3-phenylpropylamine have been shown to interact with enzymes like trypsin-1 and trypsin-2 .
Biochemical Pathways
For instance, a derivative of harmine, 1-(4-methoxystyryl)-2-benzyl-9-(3-phenylpropyl)-β-carbolinium bromide, has been found to induce apoptosis in colorectal cancer cells by inhibiting the PI3K/Akt signaling pathway and promoting the accumulation of reactive oxygen species (ROS) .
Result of Action
For example, the Sigma-1 receptor agonist SA4503, which contains a 3-phenylpropyl group, has been found to inhibit oxidative stress-induced neuronal death by downregulating the MAPK/ERK pathway .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-phenylpropyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-12-8-10-15(14-12)9-4-7-11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCPJYPZMFQVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-1H-pyrazol-3-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.